molecular formula C10H18O4 B2567723 6-(tert-Butoxy)-6-oxohexanoic acid CAS No. 52221-07-5

6-(tert-Butoxy)-6-oxohexanoic acid

Cat. No.: B2567723
CAS No.: 52221-07-5
M. Wt: 202.25
InChI Key: SNOPFBNMUDQLMF-UHFFFAOYSA-N
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Description

6-(tert-Butoxy)-6-oxohexanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a keto group on a hexanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group, which is part of the structure of this compound, is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with amino groups in biological systems.

Mode of Action

The mode of action of 6-(tert-Butoxy)-6-oxohexanoic acid is likely related to its tert-butyloxycarbonyl (Boc) group. The Boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . , suggesting that this compound could undergo similar transformations in biological systems.

Biochemical Pathways

The boc group is known to play a role in peptide synthesis , suggesting that this compound could potentially influence peptide-related biochemical pathways.

Pharmacokinetics

The compound’s tert-butyloxycarbonyl (boc) group is known to be stable and resistant to various chemical reactions , which could potentially influence its ADME properties.

Result of Action

The compound’s tert-butyloxycarbonyl (boc) group is known to be involved in the protection of amino groups , suggesting that it could have a protective effect on certain molecular structures in cells.

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the stability of the compound’s tert-butyloxycarbonyl (Boc) group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound’s action could be affected by the presence of these substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butoxy)-6-oxohexanoic acid typically involves the introduction of the tert-butoxy group and the keto group onto a hexanoic acid derivative. One common method involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy ester. This is followed by oxidation to introduce the keto group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butoxy)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butoxy group.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(tert-Butoxy)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for functional groups.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 6-(tert-Butoxy)-6-oxohexanoic acid is unique due to its specific combination of the tert-butoxy and keto groups on a hexanoic acid backbone. This unique structure imparts distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-10(2,3)14-9(13)7-5-4-6-8(11)12/h4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOPFBNMUDQLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52221-07-5
Record name 6-(tert-butoxy)-6-oxohexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium hydroxide (0.53 g, 22 mmol) was added to a solution of hexanedioic acid tert-butyl ester methyl ester (4.8 g, 22 mmol) in 3:1 methanol-water (80 mL), and the resulting mixture was stirred at room temperature for 16 hours. The mixture was evaporated under vacuum. The residue was partitioned between water (60 mL) and methylene chloride (75 mL), and the aqueous phase was washed with methylene chloride (3×75 mL) and evaporated, providing 4.0 g of hexanedioic acid mono-tert-butyl ester, lithium salt; 1H NMR (D2O) δ 1.45 (s, 9H), 1.54-1.58 (m, 4H), 2.15-2.20 (m, 2H), 2.25-2.34 (m, 2H).
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared as described for L3 from stirring 5-aminopentanoic acid (3.40 g, 29.1 mmol) in 50% aqueous dioxane with triethylamine (6.0 mL, 43.1 mmol) and BOC-ON (7.91 g, 32.1 mmol) to yield a cream solid (3.10 g, 48.8%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
48.8%

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